molecular formula C8H11BrN2 B13050560 (1R)-1-(4-Bromophenyl)ethane-1,2-diamine

(1R)-1-(4-Bromophenyl)ethane-1,2-diamine

Katalognummer: B13050560
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: SICBHEQTGNGHHL-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Bromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Bromophenyl)ethane-1,2-diamine typically involves the following steps:

    Bromination: The starting material, phenylethane, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination reactions to introduce the ethane-1,2-diamine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(4-Bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Imines or amides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-Bromophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.

    (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine: Contains a fluorine atom instead of bromine.

    (1R)-1-(4-Methylphenyl)ethane-1,2-diamine: Has a methyl group instead of a halogen atom.

Uniqueness

(1R)-1-(4-Bromophenyl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.

Eigenschaften

Molekularformel

C8H11BrN2

Molekulargewicht

215.09 g/mol

IUPAC-Name

(1R)-1-(4-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1

InChI-Schlüssel

SICBHEQTGNGHHL-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](CN)N)Br

Kanonische SMILES

C1=CC(=CC=C1C(CN)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.